An In-depth Technical Guide to the Synthesis and Characterization of 2'-Amino-3,4-dimethoxy-trans-chalcone
An In-depth Technical Guide to the Synthesis and Characterization of 2'-Amino-3,4-dimethoxy-trans-chalcone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2'-Amino-3,4-dimethoxy-trans-chalcone, a flavonoid derivative of interest in medicinal chemistry. This document details the experimental protocol for its synthesis via the Claisen-Schmidt condensation, summarizes its key characterization data, and illustrates the synthetic workflow and a relevant biological signaling pathway.
Synthesis
The synthesis of 2'-Amino-3,4-dimethoxy-trans-chalcone is typically achieved through the Claisen-Schmidt condensation. This well-established reaction involves the base-catalyzed condensation of an appropriate acetophenone with a substituted benzaldehyde.[1]
Experimental Protocol: Claisen-Schmidt Condensation
This protocol is a representative procedure for the synthesis of the target chalcone.
Materials:
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2'-Aminoacetophenone
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3,4-Dimethoxybenzaldehyde
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Ethanol (or Methanol)
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Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
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Deionized Water
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Hydrochloric Acid (HCl, 10% aqueous solution)
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Ethyl Acetate
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Brine Solution
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Anhydrous Sodium Sulfate
Procedure:
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In a round-bottom flask, dissolve 2'-aminoacetophenone (1.0 equivalent) in ethanol.
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To this solution, add 3,4-dimethoxybenzaldehyde (1.0 equivalent).
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Slowly add an aqueous solution of potassium hydroxide (e.g., 40-50% w/v) dropwise to the stirred mixture at room temperature.
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Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with a 10% HCl solution to precipitate the crude product.
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Filter the resulting solid, wash thoroughly with cold deionized water until the filtrate is neutral, and dry the product.
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For further purification, the crude chalcone can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Diagram of the Synthesis Workflow:
Characterization
The structural elucidation and purity assessment of the synthesized 2'-Amino-3,4-dimethoxy-trans-chalcone are performed using various spectroscopic techniques. The following tables summarize the expected and representative data based on the analysis of structurally similar chalcones.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₇NO₃ |
| Molecular Weight | 283.32 g/mol |
| Appearance | Yellow solid |
| Melting Point | Not specifically reported; estimated to be in the range of 100-150 °C based on similar compounds. |
Spectroscopic Data
The data presented in these tables are representative values for amino and dimethoxy substituted chalcones and should be considered as a guide for the characterization of the title compound.
Table 1: Representative ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₃ | 3.8 - 4.0 | s | - |
| -NH₂ | 4.0 - 6.0 (broad) | s | - |
| Aromatic-H | 6.5 - 8.0 | m | - |
| H-α (vinylic) | ~7.4 | d | ~15.5 (trans) |
| H-β (vinylic) | ~7.8 | d | ~15.5 (trans) |
Table 2: Representative ¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| -OCH₃ | 55.0 - 56.5 |
| C-α (vinylic) | 118.0 - 125.0 |
| Aromatic C-H | 110.0 - 135.0 |
| Aromatic C-quaternary | 140.0 - 160.0 |
| C-β (vinylic) | 140.0 - 145.0 |
| C=O (carbonyl) | 188.0 - 192.0 |
Table 3: Representative IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H (stretching) | 3300 - 3500 | Medium |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=O (carbonyl) | 1640 - 1680 | Strong |
| C=C (aromatic) | 1580 - 1620 | Strong |
| C=C (vinylic) | 1550 - 1580 | Medium |
| C-O (ether) | 1200 - 1300 | Strong |
| C-N (stretching) | 1180 - 1360 | Medium |
Biological Activity and Signaling Pathways
Chalcones are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] Some chalcone derivatives have been shown to modulate key cellular signaling pathways. One such pathway is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[2]
Diagram of the mTOR Signaling Pathway and Potential Chalcone Interaction:
This diagram illustrates that growth factors and amino acids can activate the mTORC1 complex, which in turn promotes protein synthesis and cell growth while inhibiting autophagy. Some chalcones have been suggested to inhibit the mTOR pathway, which could lead to a decrease in cell proliferation and an induction of autophagy.[2]
Disclaimer: The experimental protocol and characterization data provided are representative and based on available scientific literature for similar compounds. Researchers should optimize the synthetic conditions and fully characterize the final product using standard analytical techniques to confirm its identity and purity. The biological activity and interaction with signaling pathways may vary for this specific chalcone and require further investigation.
